molecular formula C7H6INO2 B12962725 2-(5-Iodopyridin-3-yl)acetic acid

2-(5-Iodopyridin-3-yl)acetic acid

Cat. No.: B12962725
M. Wt: 263.03 g/mol
InChI Key: AIOXLAHKNVRFOK-UHFFFAOYSA-N
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Description

2-(5-Iodopyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an iodine atom at the 5-position of the pyridine ring and an acetic acid moiety attached to the 3-position. Pyridine derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodopyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the iodination of 3-pyridineacetic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 5-position of the pyridine ring.

Another approach involves the Suzuki-Miyaura coupling reaction, where 3-pyridineacetic acid is coupled with an appropriate iodinated precursor using a palladium catalyst and a boronic acid derivative

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodopyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium compounds, Grignard reagents, and amines.

    Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acid derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Organolithium reagents, Grignard reagents, amines; typically performed in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, chromium trioxide; carried out in acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with palladium on carbon catalyst; conducted under mild pressure and temperature conditions.

Major Products Formed

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-(5-Iodopyridin-3-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.

    Agrochemicals: The compound is used in the synthesis of herbicides and pesticides, contributing to the development of more effective and environmentally friendly agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Iodopyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the acetic acid moiety play crucial roles in binding to the active sites of these targets, modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site or by interfering with substrate binding. In receptor-mediated pathways, it can act as an agonist or antagonist, altering the receptor’s signaling cascade.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyridin-3-yl)acetic acid
  • 2-(5-Chloropyridin-3-yl)acetic acid
  • 2-(5-Fluoropyridin-3-yl)acetic acid

Uniqueness

2-(5-Iodopyridin-3-yl)acetic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to other halogenated derivatives. The larger atomic radius and higher polarizability of iodine enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

2-(5-iodopyridin-3-yl)acetic acid

InChI

InChI=1S/C7H6INO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11)

InChI Key

AIOXLAHKNVRFOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1I)CC(=O)O

Origin of Product

United States

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